FGF401, also known as FGF401, is a potent and highly selective, reversible-covalent, small-molecule inhibitor of the kinase activity of fibroblast growth factor receptor 4 (FGFR4). [, , ] It is classified as a tyrosine kinase inhibitor and represents a first-in-class therapeutic agent specifically targeting FGFR4. [, , ] In scientific research, FGF401 serves as a valuable tool for investigating the role of the FGF19-FGFR4 signaling pathway in various cellular processes and disease models, particularly in the context of hepatocellular carcinoma (HCC). [, , ]
The synthesis of FGF401 is described in detail in the paper "Discovery of FGF401 (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4." [] This paper outlines a multi-step synthesis process, starting from commercially available materials and employing various chemical transformations. The synthesis exploits the unique reactivity of a cysteine residue (Cys552) located within the ATP-binding site of FGFR4. [] Key steps include the formation of a quinoline core, introduction of a formyl group for reversible-covalent binding, and subsequent optimization of the molecule's pharmacokinetic properties. []
The molecular structure of FGF401 has been elucidated through various techniques, including X-ray crystallography. [] This analysis revealed that FGF401 binds to the ATP-binding site of FGFR4, forming a covalent bond with the cysteine residue at position 552. [, ] This cysteine residue is not conserved across other FGFR family members, contributing to FGF401's high selectivity for FGFR4. [, ]
FGF401 exerts its biological effects by selectively inhibiting the kinase activity of FGFR4. [, , ] It achieves this by forming a reversible covalent bond with a cysteine residue (Cys552) located within the ATP-binding site of FGFR4. [, ] This interaction prevents ATP binding and subsequent phosphorylation of downstream signaling molecules, effectively blocking the FGF19-FGFR4 signaling pathway. [, , ]
While detailed information on the physicochemical properties of FGF401 is limited, research indicates that it possesses favorable drug-like properties. [, ] This includes a robust pharmacokinetic/pharmacodynamic relationship, good oral bioavailability, and metabolic stability. [, ] These properties contribute to its suitability as a potential therapeutic agent.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4